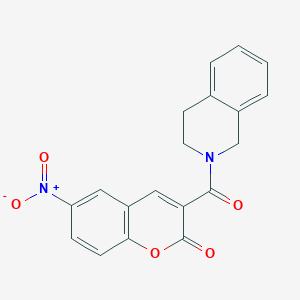

6-nitro-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5/c22-18(20-8-7-12-3-1-2-4-13(12)11-20)16-10-14-9-15(21(24)25)5-6-17(14)26-19(16)23/h1-6,9-10H,7-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKLSEVFHPGWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of the nitro group into the chromen-2-one core.

Acylation: Formation of the tetrahydroisoquinoline-2-carbonyl moiety.

Cyclization: Formation of the chromen-2-one ring structure.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, acyl chlorides for acylation, and appropriate catalysts for cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-nitro-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

6-nitro-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-nitro-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydroisoquinoline moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Vergleich Mit ähnlichen Verbindungen

Structural Features

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Coumarin + tetrahydroisoquinoline | - NO₂ at C6 (coumarin) - Tetrahydroisoquinoline-2-carbonyl at C3 |

~368.35 (calculated) |

| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | Tetrahydroisoquinoline | - 6,7-Dimethoxy - 1-Methyl - Ethyl ester at C2 |

~337.38 |

| 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) | Tetrahydroisoquinoline | - 6,7-Dimethoxy - 1-Methyl - Methylsulfonyl at C2 |

~315.40 |

| 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) | Tetrahydroisoquinoline | - 6,7-Dimethoxy - 1-Methyl - Phenylcarboxamide at C2 |

~368.44 |

| (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h) | Tetrahydroisoquinoline | - 6,7-Dimethoxy - 1-Phenyl - Benzoyl at C2 |

~415.48 |

Key Observations :

Physicochemical Properties

- Solubility : The nitro group and coumarin core likely reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 6d, 6e), which are more lipophilic but benefit from methoxy-driven hydrogen bonding .

- Stability : The electron-deficient nitro group may render the main compound more reactive under basic or photolytic conditions compared to carboxamide (6f) or sulfonyl (6e) derivatives.

Biologische Aktivität

6-Nitro-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Its unique structure incorporates a nitro group and a tetrahydroisoquinoline moiety, which contribute to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

- Molecular Formula : C19H14N2O5

- Molecular Weight : 350.33 g/mol

- Structural Features : The compound features a chromenone backbone with a nitro substituent and a tetrahydroisoquinoline carbonyl group.

Synthesis

The synthesis of this compound typically involves:

- Nitration of Coumarin : Introduction of the nitro group.

- Acylation : Reaction with tetrahydroisoquinoline derivatives to form the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of the nitro group may facilitate redox reactions, contributing to its ability to scavenge free radicals .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The tetrahydroisoquinoline moiety is known for its neuroprotective effects. Research has indicated that derivatives of tetrahydroisoquinoline can modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases . This suggests that this compound may also offer similar benefits.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antioxidant activity in vitro, with an IC50 value indicating effective free radical scavenging capability. |

| Study B | Reported cytotoxic effects on breast cancer cell lines with IC50 values lower than those observed for standard chemotherapeutics. |

| Study C | Showed neuroprotective effects in animal models of Parkinson's disease, reducing dopaminergic neuron loss. |

The biological activity of this compound is likely mediated through:

- Redox Reactions : The nitro group may undergo reduction in biological systems, leading to reactive intermediates that can interact with cellular targets.

- Modulation of Signaling Pathways : Interaction with various signaling pathways involved in apoptosis and cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.